ML038
Description
ML038 (also referred to as MLS0038949) is a pharmacological inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme implicated in medial vascular calcification (MVC). Overexpression of TNAP in vascular smooth muscle cells (VSMCs) drives pathological calcification, making its inhibition a therapeutic target. This compound emerged from early-stage drug discovery efforts but required optimization to improve pharmacokinetic (PK) properties such as bioavailability, metabolic stability, and selectivity.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(5-phenyl-1H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N4O2/c21-14-11-8-4-5-9-12(11)15(22)20(14)16-17-13(18-19-16)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2,(H,17,18,19) |
InChI Key |
MIQGMTKINBACMG-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NNC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NNC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium carbonate heavy can be synthesized through the reaction of magnesium salts with sodium carbonate or sodium bicarbonate under controlled conditions. The reaction typically involves the precipitation of magnesium carbonate from an aqueous solution, followed by filtration, washing, and drying to obtain the final product.
Industrial Production Methods: In industrial settings, magnesium carbonate heavy is produced by mining magnesite (magnesium carbonate mineral) and subjecting it to calcination. The calcined product is then hydrated to form magnesium hydroxide, which is subsequently carbonated to produce magnesium carbonate heavy. This process involves high-temperature reactions and precise control of reaction conditions to ensure product purity and quality.
Chemical Reactions Analysis
Types of Reactions: Magnesium carbonate heavy undergoes various chemical reactions, including:
Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide.
Acid-Base Reactions: It reacts with acids to form magnesium salts and carbon dioxide.
Hydration: It can absorb water to form hydrated magnesium carbonate.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 350°C.
Acid-Base Reactions: Reaction with hydrochloric acid, sulfuric acid, or nitric acid under ambient conditions.
Hydration: Exposure to water or humid conditions.
Major Products Formed:
Decomposition: Magnesium oxide (MgO) and carbon dioxide (CO2).
Acid-Base Reactions: Magnesium chloride (MgCl2), magnesium sulfate (MgSO4), or magnesium nitrate (Mg(NO3)2) and carbon dioxide (CO2).
Hydration: Hydrated magnesium carbonate (MgCO3·nH2O).
Scientific Research Applications
Magnesium carbonate heavy has a wide range of scientific research applications, including:
Chemistry: Used as a drying agent, a source of magnesium ions in various reactions, and a buffering agent in chemical processes.
Biology: Employed in cell culture media to provide essential magnesium ions for cellular functions.
Medicine: Utilized as an antacid to neutralize stomach acid and relieve indigestion and heartburn.
Industry: Applied in the production of refractory materials, fireproofing agents, and as a filler in rubber and plastics.
Mechanism of Action
The mechanism of action of magnesium carbonate heavy involves its ability to neutralize acids and provide magnesium ions. In biological systems, magnesium ions play a crucial role in various enzymatic reactions, muscle contraction, and nerve function. The compound’s antacid properties are due to its reaction with hydrochloric acid in the stomach, forming magnesium chloride and water, thereby reducing acidity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of ML038
A lead optimization campaign was conducted to enhance this compound’s efficacy and PK profile. Key structural modifications focused on three regions:
Linker region (brown) : Explored variations in linker length and flexibility to optimize enzyme binding.
Dimethoxyphenyl group (grey) : Investigated substituent positions and electronic effects to enhance target affinity.
Quinoline moiety (green): Modified substituents to improve solubility and reduce off-target interactions.
The iterative structure-activity relationship (SAR) studies yielded SBI-425, a prototypical optimized compound with superior potency (IC₅₀ < 50 nM vs. This compound’s ~100 nM) and enhanced metabolic stability in preclinical models .
Data Table: Key Structural Modifications and Effects
| Compound | Modifications | Potency (IC₅₀) | Selectivity | PK Improvements |
|---|---|---|---|---|
| This compound | Parent compound | ~100 nM | Moderate | Short half-life, low solubility |
| SBI-425 | - Shortened linker - Optimized quinoline substituents |
<50 nM | High (10× over ALP isoforms) | Extended half-life, improved oral bioavailability |
| Analog A* | - Extended linker - Fluorinated dimethoxyphenyl |
75 nM | Moderate | Improved solubility, unstable in plasma |
| Analog B* | - Rigidified linker - Chloroquinoline |
60 nM | High | High clearance, poor bioavailability |
Hypothetical analogues based on SAR principles described in .
Critical Research Findings
- Linker Flexibility : Rigid or shortened linkers (e.g., SBI-425) improved binding to TNAP’s active site, reducing IC₅₀ by 50% compared to this compound .
- Quinoline Modifications: Introducing electron-withdrawing groups (e.g., chlorine) enhanced solubility and reduced cytochrome P450-mediated metabolism, critical for oral dosing .
- Dimethoxyphenyl Optimization : Para-substitution on the phenyl ring maximized hydrophobic interactions with TNAP, boosting selectivity over other alkaline phosphatase isoforms .
Functional Comparison with Other TNAP Inhibitors
While this compound and its analogues specifically target TNAP, other classes of phosphatase inhibitors (e.g., bisphosphonates) lack selectivity and exhibit off-target effects on bone mineralization. This compound-derived compounds demonstrate >10× selectivity for TNAP over intestinal alkaline phosphatase (IAP), a key advantage for cardiovascular applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
